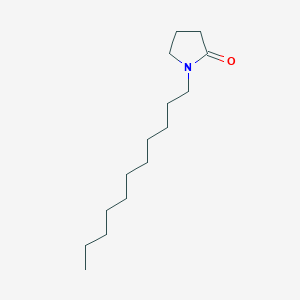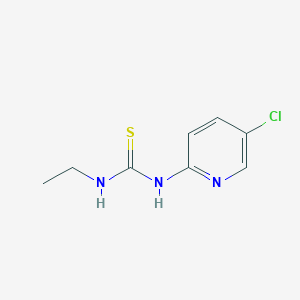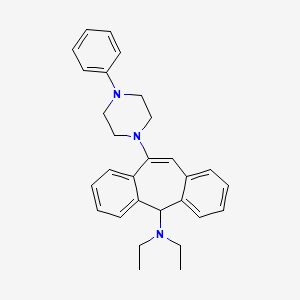
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine is a complex organic compound that belongs to the class of dibenzo cycloheptenes. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine typically involves multi-step organic reactions. The process may start with the formation of the dibenzo cycloheptene core, followed by the introduction of the piperazine ring and the phenyl group. Common reagents used in these reactions include halogenated compounds, amines, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-10-(4-methyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
- N,N-Diethyl-10-(4-ethyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine
Uniqueness
N,N-Diethyl-10-(4-phenyl-1-piperazinyl)-5H-dibenzo(a,d)cyclohepten-5-amine is unique due to the presence of the phenyl group attached to the piperazine ring. This structural feature may enhance its binding affinity to certain biological targets, making it more effective in its applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
56972-82-8 |
|---|---|
Molekularformel |
C29H33N3 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
N,N-diethyl-9-(4-phenylpiperazin-1-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-amine |
InChI |
InChI=1S/C29H33N3/c1-3-30(4-2)29-25-15-9-8-12-23(25)22-28(26-16-10-11-17-27(26)29)32-20-18-31(19-21-32)24-13-6-5-7-14-24/h5-17,22,29H,3-4,18-21H2,1-2H3 |
InChI-Schlüssel |
GUPUQPLEWBGXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1C2=CC=CC=C2C=C(C3=CC=CC=C13)N4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
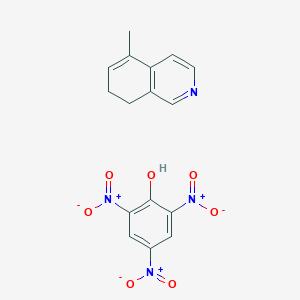
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
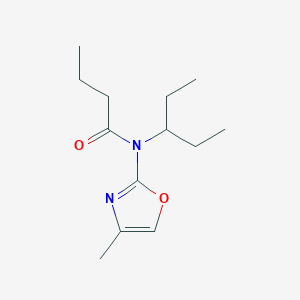
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
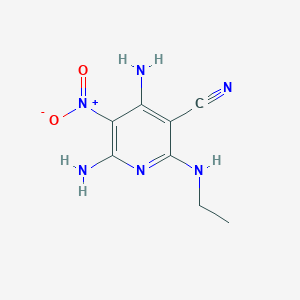
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
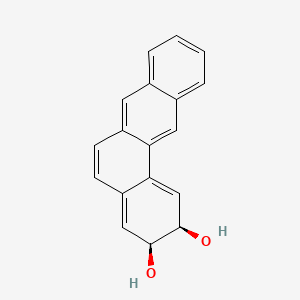
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
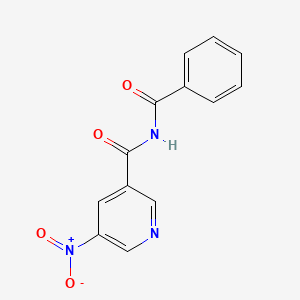
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
